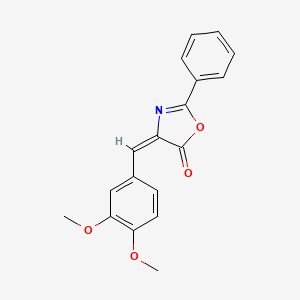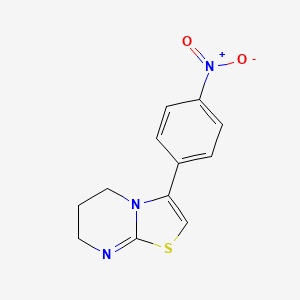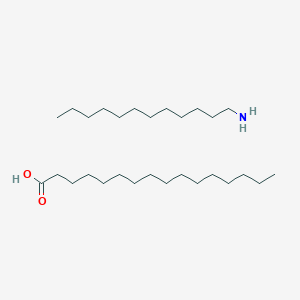
Palmitic acid, dodecylamine salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Palmitic acid, dodecylamine salt is a chemical compound with the molecular formula C28H59NO2. It is a salt formed from the reaction of palmitic acid and dodecylamine. Palmitic acid is a common saturated fatty acid found in animals, plants, and microorganisms, while dodecylamine is a fatty amine. This compound is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Palmitic acid, dodecylamine salt can be synthesized through a simple acid-base reaction. The reaction involves mixing palmitic acid with dodecylamine in a suitable solvent, such as ethanol or methanol. The reaction is typically carried out at room temperature, and the product is obtained by evaporating the solvent and recrystallizing the salt from a suitable solvent.
Industrial Production Methods
In industrial settings, the production of this compound involves the same basic principles as laboratory synthesis but on a larger scale. The reactants are mixed in large reactors, and the product is purified through processes such as filtration, evaporation, and crystallization. The purity and yield of the product are critical factors in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Palmitic acid, dodecylamine salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.
Reduction: Reduction reactions can convert the salt back to its parent amine and acid.
Substitution: The compound can participate in substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Produces amides and carboxylic acids.
Reduction: Yields the parent amine and acid.
Substitution: Forms new compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Palmitic acid, dodecylamine salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.
Biology: Studied for its effects on cellular processes and its role in lipid metabolism.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer effects.
Industry: Utilized in the production of cosmetics, lubricants, and other industrial products.
Wirkmechanismus
The mechanism of action of palmitic acid, dodecylamine salt involves its interaction with cellular membranes and proteins. The compound can modulate the activity of enzymes and receptors, influencing various biochemical pathways. For example, it can induce oxidative stress and apoptosis in cancer cells by generating reactive oxygen species (ROS) and activating mitochondrial pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Palmitic acid: A saturated fatty acid with similar structural properties.
Dodecylamine: A fatty amine used in the synthesis of various salts and surfactants.
Stearic acid, dodecylamine salt: Another fatty acid-amine salt with comparable properties.
Uniqueness
Palmitic acid, dodecylamine salt is unique due to its specific combination of a saturated fatty acid and a fatty amine. This combination imparts distinct physicochemical properties, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
17448-71-4 |
|---|---|
Molekularformel |
C28H59NO2 |
Molekulargewicht |
441.8 g/mol |
IUPAC-Name |
dodecan-1-amine;hexadecanoic acid |
InChI |
InChI=1S/C16H32O2.C12H27N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;1-2-3-4-5-6-7-8-9-10-11-12-13/h2-15H2,1H3,(H,17,18);2-13H2,1H3 |
InChI-Schlüssel |
ZHOZSFBYLLOWOP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)O.CCCCCCCCCCCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



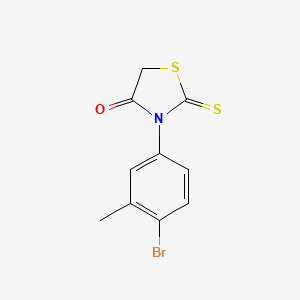
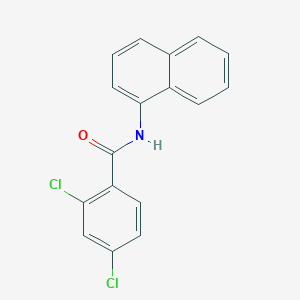
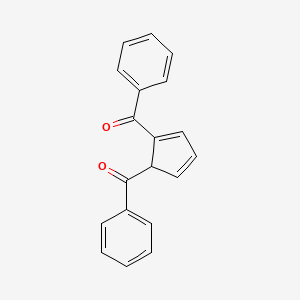

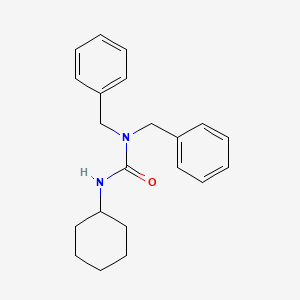
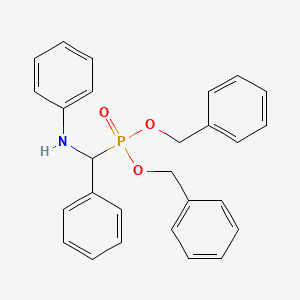
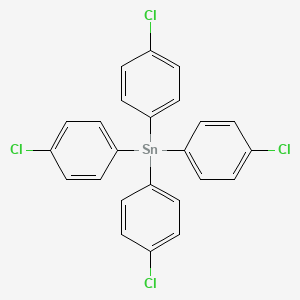
![2-ethyl-N-[4-(propan-2-yl)phenyl]piperidine-1-carboxamide](/img/structure/B11958945.png)
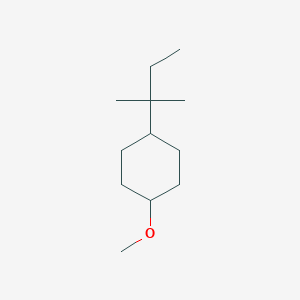
![2'H,5'H-Spiro[fluorene-9,3'-oxolane]-2',5'-dione](/img/structure/B11958951.png)

